molecular formula C22H16Br2 B1229023 (R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene CAS No. 54130-90-4

(R)-2,2'-Bis(bromomethyl)-1,1'-binaphthalene

Cat. No.: B1229023
CAS No.: 54130-90-4
M. Wt: 440.2 g/mol
InChI Key: VUUUEDHFRJQSSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is an organic compound with the molecular formula C22H16Br2. It is a derivative of binaphthalene, where two bromomethyl groups are attached to the 2 and 2’ positions of the binaphthalene structure. This compound is known for its chiral properties and is often used in asymmetric synthesis and catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene typically involves the bromination of 2,2’-dimethyl-1,1’-binaphthalene. The process can be carried out using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions. The reaction proceeds as follows:

Industrial Production Methods

Industrial production methods for ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene are similar to laboratory-scale synthesis but are optimized for larger-scale operations. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions, such as temperature, solvent, and reagent concentrations, are carefully controlled to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl groups can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, to form new compounds.

    Oxidation Reactions: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The bromomethyl groups can be reduced to methyl groups using reducing agents like lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions

    Substitution Reactions: Typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Major Products Formed

    Substitution Reactions: Formation of new compounds with different functional groups replacing the bromomethyl groups.

    Oxidation Reactions: Formation of aldehydes or carboxylic acids.

    Reduction Reactions: Formation of 2,2’-dimethyl-1,1’-binaphthalene.

Scientific Research Applications

®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene has several scientific research applications:

    Asymmetric Synthesis: Used as a chiral building block in the synthesis of enantiomerically pure compounds.

    Catalysis: Employed as a ligand in asymmetric catalysis to enhance the selectivity and efficiency of catalytic reactions.

    Material Science: Utilized in the development of chiral materials and polymers with specific optical properties.

    Pharmaceutical Research: Investigated for its potential use in the synthesis of chiral drugs and biologically active molecules.

Mechanism of Action

The mechanism of action of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene involves its ability to act as a chiral ligand or building block in various chemical reactions. The bromomethyl groups provide reactive sites for further functionalization, while the binaphthalene core imparts chirality to the resulting compounds. This compound can interact with molecular targets through non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces, to influence the outcome of chemical reactions.

Comparison with Similar Compounds

Similar Compounds

    2,2’-Bis(bromomethyl)-1,1’-biphenyl: Similar structure but with a biphenyl core instead of binaphthalene.

    2,2’-Bis(bromomethyl)-1,1’-binaphthyl: Another derivative with slight structural variations.

    2,2’-Dimethyl-1,1’-binaphthalene: The precursor compound used in the synthesis of ®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene.

Uniqueness

®-2,2’-Bis(bromomethyl)-1,1’-binaphthalene is unique due to its chiral nature and the presence of two bromomethyl groups, which make it highly versatile for various chemical transformations. Its ability to act as a chiral ligand in asymmetric catalysis sets it apart from other similar compounds, making it valuable in the synthesis of enantiomerically pure compounds.

Properties

IUPAC Name

2-(bromomethyl)-1-[2-(bromomethyl)naphthalen-1-yl]naphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16Br2/c23-13-17-11-9-15-5-1-3-7-19(15)21(17)22-18(14-24)12-10-16-6-2-4-8-20(16)22/h1-12H,13-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUUUEDHFRJQSSY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)CBr)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16Br2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30400473
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

440.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

54130-90-4
Record name 2,2'-bis(bromomethyl)-1,1'-binaphthyl
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30400473
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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